molecular formula C70H50N4S B13699836 n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine

n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine

Cat. No.: B13699836
M. Wt: 979.2 g/mol
InChI Key: FFZZLMWGOYEULJ-UHFFFAOYSA-N
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Description

N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of diphenylamine groups: This is achieved through nucleophilic substitution reactions.

    Attachment of 4-(1,2,2-triphenylvinyl)phenyl groups: This step often involves palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various catalysts (e.g., palladium) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c][1,2,5]thiadiazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine stands out due to its unique combination of structural features, which provide superior electron transport properties and stability. This makes it particularly suitable for advanced electronic applications, where high performance and durability are essential .

Properties

Molecular Formula

C70H50N4S

Molecular Weight

979.2 g/mol

IUPAC Name

4-N,7-N-diphenyl-4-N,7-N-bis[4-(1,2,2-triphenylethenyl)phenyl]-2,1,3-benzothiadiazole-4,7-diamine

InChI

InChI=1S/C70H50N4S/c1-9-25-51(26-10-1)65(52-27-11-2-12-28-52)67(55-33-17-5-18-34-55)57-41-45-61(46-42-57)73(59-37-21-7-22-38-59)63-49-50-64(70-69(63)71-75-72-70)74(60-39-23-8-24-40-60)62-47-43-58(44-48-62)68(56-35-19-6-20-36-56)66(53-29-13-3-14-30-53)54-31-15-4-16-32-54/h1-50H

InChI Key

FFZZLMWGOYEULJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C6=NSN=C56)N(C7=CC=CC=C7)C8=CC=C(C=C8)C(=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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